PEPT2 Transporter Affinity: L-Valine Methyl Ester (Val-OMe) vs. L-Leucine and L-Isoleucine Methyl Esters
In a direct head-to-head comparison of L-amino acid methyl ester hydrochlorides, L-valine methyl ester (Val-OMe) exhibited the most potent competitive inhibition of [¹⁴C]glycylsarcosine uptake in rat PEPT2-expressing transfectants among several L-amino acid methyl esters tested, with a Ki of 0.83 mM for rPEPT2 [1]. This Ki value reflects a significantly higher affinity for the renal/cerebral peptide transporter PEPT2 compared to L-leucine methyl ester and L-isoleucine methyl ester, which were explicitly noted to be less potent in the same assay system [1]. For rPEPT1, Val-OMe yielded a Ki of 3.6 mM [1]. Importantly, this PEPT1/PEPT2 recognition profile is dictated by the L-valine side chain and is preserved in the corresponding ethyl ester prodrug valacyclovir (Ki = 2.7 mM for rPEPT1, 0.22 mM for rPEPT2) [1].
| Evidence Dimension | Inhibition constant (Ki) for rat PEPT2 transporter |
|---|---|
| Target Compound Data | L-Valine methyl ester (Val-OMe): Ki = 0.83 mM for rPEPT2; Ki = 3.6 mM for rPEPT1 |
| Comparator Or Baseline | L-Leucine methyl ester and L-isoleucine methyl ester: less potent than Val-OMe in the same assay (exact Ki values not numerically specified but ranked lower in potency); Valacyclovir (L-valyl ester of acyclovir): Ki = 0.22 mM (rPEPT2), 2.7 mM (rPEPT1) |
| Quantified Difference | Val-OMe was identified as the most potent inhibitor among all L-amino acid methyl esters tested; valacyclovir showed a further ~3.8-fold higher PEPT2 affinity vs. Val-OMe |
| Conditions | Stable transfectants of LLC-PK₁ cells expressing rat PEPT1 or rat PEPT2; competitive inhibition of [¹⁴C]glycylsarcosine uptake; Dixon plot analysis |
Why This Matters
The superior PEPT2 affinity conferred by the L-valine ester moiety is a direct predictor of improved oral bioavailability for L-valine-based prodrugs; procurement decisions for L-valine ethyl ester hydrochloride as a prodrug intermediate should prioritize this scaffold because the L-leucine and L-isoleucine congeners lack the same transporter recognition, resulting in lower absorption efficiency.
- [1] Sawada, K.; Terada, T.; Saito, H.; Hashimoto, Y.; Inui, K. Recognition of L-Amino Acid Ester Compounds by Rat Peptide Transporters PEPT1 and PEPT2. J. Pharmacol. Exp. Ther. 1999, 291 (2), 705–709. View Source
